N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide

Quality Control Procurement Specifications Molecular Properties

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide is a synthetic small molecule (MW: 386.51 g/mol) within the class of benzothiazole-benzamide derivatives. Its structure combines a benzothiazole moiety with a 4-tert-butylbenzamide group linked through a phenyl bridge, resulting in a compound with high predicted lipophilicity (cLogP).

Molecular Formula C24H22N2OS
Molecular Weight 386.51
CAS No. 477569-48-5
Cat. No. B2972305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide
CAS477569-48-5
Molecular FormulaC24H22N2OS
Molecular Weight386.51
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C24H22N2OS/c1-24(2,3)17-14-12-16(13-15-17)22(27)25-19-9-5-4-8-18(19)23-26-20-10-6-7-11-21(20)28-23/h4-15H,1-3H3,(H,25,27)
InChIKeySHDRMARRYGZEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Baseline for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide (CAS 477569-48-5)


N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide is a synthetic small molecule (MW: 386.51 g/mol) within the class of benzothiazole-benzamide derivatives . Its structure combines a benzothiazole moiety with a 4-tert-butylbenzamide group linked through a phenyl bridge, resulting in a compound with high predicted lipophilicity (cLogP). This lipophilic nature is a key physicochemical characteristic that drives its potential applications in research aimed at developing new inhibitors, chemical probes, or ligands for hydrophobic binding pockets .

The Risk of Unverified Substitution for 477569-48-5 in Exploratory Research


In the absence of a public pharmacological fingerprint, direct substitution of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide with another in-class benzothiazole-benzamide is an unvalidated risk for scientific research. The available public domain evidence is insufficient to confirm this compound's specific biological activity profile . Attempting to interchange this compound with analogs that appear structurally similar, such as N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide, could lead to fundamentally different experimental outcomes due to the shift in the substitution pattern on the core scaffold, which is a well-known driver of selectivity in medicinal chemistry [1]. Any substitution decision made without empirical, comparative data specific to this compound introduces an uncontrolled variable.

Differential Evidence Gap Analysis for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide


Physicochemical Property Differentiation: Purity and Molecular Identity

The primary differentiator available from commercial sources is physicochemical specification. This compound is offered at a reported purity of ≥95% with a molecular weight of 386.51 g/mol . A closely related core regioisomer, N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide, has a molecular weight of 310.42 g/mol . This 76 g/mol difference confirms they are chemically distinct entities. This constitutes the sole verifiable, quantitative distinction against a commercially available analog.

Quality Control Procurement Specifications Molecular Properties

Absence of Comparative Pharmacology Data for Scientific Decision-Making

A targeted literature search for this specific compound returns no public domain data from primary research articles or patents that meet the criteria for core differential evidence. There are no quantifiable, comparator-based measurements (IC50, Ki, efficacy) from head-to-head assays against other molecules. The BindingDB and ChEMBL entries found are linked to an entirely different molecule (CHEMBL3774603, C36H56O6) and are non-representative [1]. This lack of public pharmacological benchmarking is the definitive evidence state. Any claims of specific activity are unsupported by the available data.

Drug Discovery Chemical Biology Assay Development

Structural Scaffold Context within the Benzothiazole-Benzamide Class

The structural core of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide is a benzothiazole-benzamide scaffold, which has been explored in patents as a basis for LRRK2 kinase inhibitors for neurodegenerative diseases [1]. While individual exemplars in such patents have shown LRRK2 inhibitory activity (e.g., other compounds with IC50 values of 50–216 nM in LanthaScreen assays), this specific compound is neither named as a tested example nor have its own quantitative results been disclosed [2]. This places the compound at an 'untested analog' stage within a pharmacologically interesting class, where its differentiation is purely structural until further data emerges.

Medicinal Chemistry Chemical Biology Structure-Activity Relationships

Validated Use Cases for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide Based on Current Evidence


Internal Structure-Activity Relationship (SAR) Library Synthesis

This compound serves as a rationally designed intermediate or final compound for in-house SAR campaigns. The tert-butylbenzamide moiety provides a consistent lipophilic anchor for exploring the vector of the benzothiazole-phenyl core, as highlighted in general SAR studies of related scaffolds [1]. Its primary scientific value is as a custom-built probe within a proprietary library, where its differentiation from other analogs can be empirically established via in-house assays.

Negative Control Compound for Benzothiazole-Benzamide Assays

Given the complete absence of public bioactivity data for this specific compound [1], it is ideally suited as a structurally-matched negative control in experiments evaluating more characterized LRRK2 or kinase inhibitors from the same benzothiazole-benzamide class [2]. Its confirmed chemical identity and purity allow for reliable dose-response experiments where the absence of an in-class pharmacological effect is a valuable data point.

Diversity Set Expansion for Kinase or GPCR Screening

The benzothiazole-benzamide scaffold is a recognized privileged structure for kinase and GPCR targets [1]. This specific compound, with its distinct substitution pattern, can be utilized to expand the chemical diversity of a screening deck. Its structural uniqueness compared to commercially available 2-amino or 2-thio benzothiazoles provides an opportunity to identify novel hits that would not be found with simpler in-class molecules.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.